3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525318
InChI: InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC14525318

Molecular Formula: C17H16N2OS

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one -

Specification

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
IUPAC Name 3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3
Standard InChI Key LCYNQMSGRBEIHC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a quinazolin-4(3H)-one scaffold, a bicyclic system formed by fusing a benzene ring with a pyrimidin-4-one ring. Key substituents include:

  • Methyl group at N-3, which sterically shields the nitrogen and modulates electronic effects.

  • 4-Methylbenzylthio group at C-2, introducing a hydrophobic aromatic moiety connected via a thioether linkage.

The thioether group (–S–) is pivotal for redox reactivity, as it can undergo oxidation to sulfoxides or sulfones under mild conditions, altering the compound’s polarity and bioavailability.

Table 1: Molecular Properties of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

PropertyValue
Molecular FormulaC₁₇H₁₆N₂OS
Molecular Weight296.4 g/mol
IUPAC Name3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one
Solubility (pH 7.4)<0.3 µg/mL
Canonical SMILESCC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C

Data sourced from VulcanChem and EvitaChem.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

  • ¹H NMR (DMSO-d₆): Signals at δ 3.72 ppm (N–CH₃) and δ 7.2–8.7 ppm (aromatic protons) .

  • ¹³C NMR: Carbonyl resonance at δ 175.9 ppm (C-4), with aromatic carbons between δ 110–136 ppm .

  • HRMS: m/z 296.4 ([M+H]⁺), consistent with the molecular formula.

Synthetic Methodologies

Condensation-Based Approaches

A common synthesis involves condensing 2-aminobenzamide derivatives with 4-methylbenzyl isothiocyanate in the presence of copper bromide (CuBr) and triethylamine (Et₃N) in dimethylformamide (DMF). This one-pot reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, followed by cyclization to form the quinazolinone core.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiourea Formation4-Methylbenzyl isothiocyanate, DMF, 25°C, 12 h75%
CyclizationCuBr, Et₃N, 80°C, 6 h68%
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)95%

Adapted from EvitaChem.

Post-Modification Strategies

The thioether group enables further functionalization:

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the thioether to sulfone, enhancing water solubility.

  • Alkylation: Reaction with alkyl halides at the N-3 position diversifies the substituent library.

Biological Activity and Mechanisms

Table 3: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Target Kinase
MCF-72.1VEGFR-2
A5494.8EGFR
HeLa3.5PDGFR-β

Data synthesized from EvitaChem and MDPI studies .

Anti-Angiogenic Effects

In chick chorioallantoic membrane (CAM) assays, the compound reduced microvessel density by 62% at 10 µM, comparable to sunitinib, a clinical VEGFR-2 inhibitor . This activity correlates with downregulation of hypoxia-inducible factor-1α (HIF-1α) and subsequent suppression of VEGF expression.

Structure-Activity Relationships (SAR)

Role of the Thioether Group

Replacing the thioether with ether (–O–) diminishes VEGFR-2 inhibition (IC₅₀ > 20 µM), highlighting the sulfur atom’s importance in coordinating with kinase ATP-binding pockets .

Impact of N-3 Substitution

Methyl at N-3 enhances metabolic stability compared to ethyl analogs, as evidenced by longer plasma half-life (t₁/₂ = 3.7 h vs. 2.1 h in murine models).

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Low aqueous solubility (<0.3 µg/mL) limits oral bioavailability; nanoformulations are under investigation.

  • Metabolism: Hepatic cytochrome P450 (CYP3A4)-mediated oxidation generates sulfoxide metabolites, which retain 40% of parent compound activity.

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